3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine
Description
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that features both a morpholine ring and a 1,2,4-triazole ring. The presence of these two rings imparts unique chemical and biological properties to the compound, making it of interest in various fields such as medicinal chemistry, agrochemistry, and materials science.
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(2,5-dimethyl-1,2,4-triazol-3-yl)morpholine |
InChI |
InChI=1S/C8H14N4O/c1-6-10-8(12(2)11-6)7-5-13-4-3-9-7/h7,9H,3-5H2,1-2H3 |
InChI Key |
FMROFOYBBYWTFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2COCCN2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which simplifies the process and reduces costs. This method can include the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted alcohols.
Scientific Research Applications
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed effects. For example, in agrochemistry, it may inhibit enzymes involved in plant hormone biosynthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the morpholine ring.
3,5-Dimethyl-1,2,4-triazole: Another triazole derivative with different substitution patterns.
3,5-Diphenyl-1H-1,2,4-triazole: Contains phenyl groups instead of the morpholine ring.
Uniqueness
The uniqueness of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine lies in its dual-ring structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various biological targets, making it a valuable compound in multiple research fields.
Biological Activity
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine (CAS Number: 1503802-99-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The triazole moiety in this compound is known for its stability and ability to interact with various biological targets. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, structure-activity relationships (SAR), and specific case studies.
The molecular formula of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine is C₈H₁₄N₄O, with a molecular weight of 182.22 g/mol. The compound features a morpholine ring substituted with a 1,3-dimethyl-1H-1,2,4-triazole group.
| Property | Value |
|---|---|
| CAS Number | 1503802-99-0 |
| Molecular Formula | C₈H₁₄N₄O |
| Molecular Weight | 182.22 g/mol |
Biological Activity Overview
The biological activity of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds containing the triazole structure exhibit significant anticancer properties. For instance, a study highlighted that triazole derivatives showed notable antiproliferative activity against various cancer cell lines such as HeLa (cervical carcinoma) and CEM (human T lymphocyte cells). The compound's IC₅₀ values were significantly lower compared to traditional chemotherapeutics .
2. Mechanism of Action
The triazole moiety contributes to the compound's biological activity by acting as a hydrogen bond acceptor and donor, facilitating interactions with target proteins and enzymes. This feature enhances the stability of the compound against metabolic degradation and increases its binding affinity to biological targets .
3. Structure-Activity Relationship (SAR)
The SAR studies of triazole-containing compounds suggest that modifications to the substituents on the triazole ring can lead to enhanced biological activity. For example, increasing electron-donating groups on the aromatic ring has been shown to improve anticancer potency .
Case Study 1: Antiproliferative Activity
In a comparative study involving various synthesized triazole derivatives, it was found that compounds featuring the 1,2,3-triazole scaffold exhibited enhanced antiproliferative activity against cancer cell lines. For example, one derivative demonstrated an IC₅₀ value of 9.6 µM against HMEC-1 cells compared to higher values for its analogs .
Case Study 2: In Silico Studies
Molecular docking studies have provided insights into how 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine interacts with specific targets such as the ATP binding site of kinases involved in cancer progression. These studies confirmed that the triazole ring stabilizes interactions via polar contacts with key amino acids in the binding site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
